molecular formula C13H17N3 B1326561 7-Methyl-2-piperidin-3-yl-1H-benzimidazole CAS No. 933682-42-9

7-Methyl-2-piperidin-3-yl-1H-benzimidazole

Cat. No.: B1326561
CAS No.: 933682-42-9
M. Wt: 215.29 g/mol
InChI Key: JHOBRCDZOVISOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole typically involves the formation of the benzimidazole ring followed by the introduction of the piperidine moiety. One common method is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core. The piperidine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-piperidin-3-yl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Mechanism of Action

The mechanism of action of 7-Methyl-2-piperidin-3-yl-1H-benzimidazole is not fully understood. like other benzimidazole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in therapeutic effects . Further research is needed to elucidate the specific molecular targets and pathways involved .

Biological Activity

Overview

7-Methyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3 and a molecular weight of 215.3 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Synthesis

The synthesis of this compound typically involves the formation of the benzimidazole core through the condensation of o-phenylenediamine with suitable carboxylic acids under acidic conditions. The piperidine moiety is introduced via nucleophilic substitution reactions, optimizing reaction conditions to maximize yield and purity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, which can modulate biological pathways leading to therapeutic effects.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds structurally related to this compound display potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range significantly, showcasing their potential effectiveness in combating infections .

Compound Target MIC (μg/mL)
This compoundS. aureus18
E. coli22
B. subtilis20

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth .

Case Studies

A notable case study involved the evaluation of a series of benzimidazole-piperidine derivatives, including this compound, which were tested for their nociceptive activities. The results indicated that these compounds did not exhibit nonspecific sedative or neuromuscular blocker effects, suggesting their potential utility in pain management without significant side effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the benzimidazole ring significantly influence biological activity. For example, the introduction of different substituents on the piperidine ring has been correlated with enhanced antimicrobial and anticancer properties .

Modification Effect on Activity
Halogen substitutionsIncreased metabolic stability
Hydroxyl groupsEnhanced inhibitory action
Alkyl substitutionsVaried activity profiles

Properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOBRCDZOVISOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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